![molecular formula C18H16N4O4S B10989954 ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989954.png)
ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The pyrazole ring is substituted at position 5 with a 2,3-dihydrobenzofuran moiety, while the thiazole ring contains an ethyl ester group at position 4 and a carbonyl-linked amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the benzofuran, pyrazole, and thiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones . The thiazole ring can be synthesized through the cyclization of α-haloketones with thioureas .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a benzofuran derivative. The synthesis typically involves multi-step reactions including carbonylation and cyclization processes. For example, the synthesis may start from ethyl thiazole derivatives followed by the introduction of the pyrazole and benzofuran components through coupling reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. Research indicates that derivatives similar to ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Against MCF-7 Cells : Compounds with similar structures have shown IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating potent activity .
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Studies have demonstrated that benzofuran and pyrazole derivatives can inhibit bacterial growth and have antifungal effects. For instance, compounds designed from similar scaffolds have been evaluated for their ability to inhibit DNA gyrase B, an important target in bacterial infections .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies suggest that thiazole derivatives possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways .
Case Study 1: Anticancer Activity Evaluation
A study involving novel thiazole-pyridine hybrids demonstrated promising anticancer efficacy against several human cancer cell lines (e.g., PC3, MCF-7). One specific hybrid showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were screened against various pathogens. The results indicated significant inhibition of bacterial growth, highlighting the potential for development into therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with pyrazole- and thiazole-based derivatives documented in recent literature. Key comparisons include:
Key Observations :
- Substituent Influence: The dihydrobenzofuran group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the fluorophenyl-chromenone in or the chloropyridazinyl group in .
- Bioactivity Potential: While the fluorophenyl-chromenone derivative () shows kinase inhibition, the chloropyridazinyl analogue () exhibits antimicrobial properties, suggesting the target compound’s activity could depend on its unique substitution pattern.
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step coupling reactions (e.g., Suzuki-Miyaura for dihydrobenzofuran introduction), similar to the methods in (46% yield via Pd catalysis) .
Physicochemical Properties
- Melting Point: The fluorophenyl-chromenone derivative () has a high melting point (227–230°C), indicative of crystalline stability, whereas the target compound’s melting point remains uncharacterized .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on structural similarity to ’s 560.2 g/mol), which may influence bioavailability compared to lighter analogues like ’s 282.7 g/mol .
Biological Activity
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole moiety linked to a benzofuran-pyrazole scaffold. Its molecular formula is C18H19N3O4S with a molecular weight of approximately 373.43 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the benzofuran-pyrazole unit. Methods may include cyclization reactions and the use of various coupling agents to achieve the desired molecular architecture.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran and pyrazole moieties have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated through DPPH scavenging assays. Compounds featuring similar structural motifs reported scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging abilities . This suggests potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have indicated that related compounds exhibit substantial anti-inflammatory activity, demonstrated by human red blood cell (HRBC) membrane stabilization assays. Percentages of stabilization ranged from 86.70% to 99.25% for various derivatives . This suggests that the compound could be beneficial in treating inflammatory conditions.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that compounds with similar structures can exhibit IC50 values ranging from moderate (around 86 µM) to potent (less than 30 µM), depending on their specific substituents and structural configurations .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within cells, such as enzymes or receptors involved in inflammation or cancer progression. For instance, DNA gyrase inhibition has been noted in related pyrazole derivatives, which may contribute to their antimicrobial and anticancer properties .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
Ethyl 2-{...} | Antimicrobial | MIC: 2.50 - 20 µg/mL |
Compound A | Antioxidant | DPPH: ~90% |
Compound B | Anti-inflammatory | Stabilization: ~99% |
Compound C | Cytotoxicity | IC50: ~86 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrazole-3-carbonyl chloride derivative with a thiazole-4-carboxylate precursor. Key steps include cyclization of the pyrazole ring and subsequent amide bond formation. To optimize reaction conditions (e.g., temperature, solvent, catalyst), employ Design of Experiments (DoE) principles, such as factorial designs or response surface methodology. These statistical approaches minimize experimental runs while identifying critical parameters (e.g., reaction time, molar ratios) that maximize yield and purity . For example, varying solvents (DMF vs. THF) and bases (Et₃N vs. K₂CO₃) can be systematically tested to determine optimal conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the benzofuran, pyrazole, and thiazole moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of substituents, particularly the orientation of the benzofuran and pyrazole rings, which influence biological activity. For example, intramolecular hydrogen bonds between the amide and thiazole groups can stabilize the structure .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.
Q. How can preliminary biological activity screening be designed to assess this compound’s potential?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole-thiazole hybrids with reported antimicrobial or anti-inflammatory activity).
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution to determine MIC values.
- Enzyme inhibition : Screen against COX-2 or kinases via fluorescence-based assays.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices. Compare results with structurally related compounds to identify activity trends .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial DNA gyrase. Focus on hydrogen bonding between the amide group and active-site residues (e.g., Arg120 in COX-2) and π-π stacking of the benzofuran ring with hydrophobic pockets .
- QSAR Studies : Develop regression models correlating substituent electronic properties (Hammett σ) or steric parameters (Taft constants) with activity data. For example, electron-withdrawing groups on the benzofuran ring may enhance antimicrobial potency .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, accounting for variables like assay protocols (e.g., ATP-based vs. colorimetric kinase assays) or cell lines.
- Structural Re-evaluation : Verify compound purity via HPLC and confirm stereochemistry (if applicable) using circular dichroism.
- Functional Group Modulation : Synthesize analogs with targeted substitutions (e.g., replacing the ethyl ester with a methyl group) to isolate contributions of specific moieties to activity .
Q. What reaction mechanisms underpin key synthetic steps, and how can kinetic studies improve yield?
- Methodological Answer :
- Amide Bond Formation : Probe the coupling reaction (e.g., EDC/HOBt-mediated) using in situ IR spectroscopy to monitor carbonyl intermediate formation.
- Kinetic Analysis : Apply pseudo-first-order kinetics to determine rate-limiting steps (e.g., nucleophilic attack by the thiazole amine). Adjust solvent polarity (e.g., DMF → DCM) to stabilize transition states.
- Catalyst Screening : Test organocatalysts (e.g., DMAP) to accelerate acylation .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The ethyl ester is prone to hydrolysis; consider prodrug strategies (e.g., tert-butyl esters) to enhance stability.
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., benzofuran ring). Block vulnerable positions with fluorine substituents .
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-17(24)14-9-27-18(19-14)20-16(23)13-8-12(21-22-13)10-3-4-15-11(7-10)5-6-26-15/h3-4,7-9H,2,5-6H2,1H3,(H,21,22)(H,19,20,23) |
InChI Key |
IHEXVRPFOYXTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.